molecular formula C13H9BrN2O3 B3003791 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide CAS No. 1445162-25-3

6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3003791
CAS RN: 1445162-25-3
M. Wt: 321.13
InChI Key: BKENBGYXOKUBQR-UHFFFAOYSA-N
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Description

6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of chromene derivatives, which have been found to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide has been found to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Mechanism of Action

The exact mechanism of action of 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infection. For example, it has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which ultimately leads to the inhibition of cancer cell growth and proliferation. In addition, it has been found to inhibit cancer cell invasion and metastasis by inhibiting the activity of MMPs. Inflammatory cells, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation and immune responses. Moreover, it has been shown to possess antimicrobial activity against various Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide is its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for the development of novel therapeutic agents. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. Moreover, the synthesis of this compound is relatively complex and requires the use of hazardous reagents, which may pose safety concerns in the lab.

Future Directions

There are several future directions that can be pursued in the research of 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of novel therapeutic agents based on this compound. For example, modifications of the chemical structure of this compound may lead to the development of more potent and selective inhibitors of cancer cell growth, inflammation, and microbial infection. Another potential direction is the elucidation of the exact mechanism of action of this compound, which may provide insights into the development of novel therapeutic strategies. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models may provide valuable information for the development of clinical trials.

Synthesis Methods

The synthesis of 6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid with cyanomethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.

properties

IUPAC Name

6-bromo-N-(cyanomethyl)-4-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c1-7-9-6-8(14)2-3-10(9)19-13(18)11(7)12(17)16-5-4-15/h2-3,6H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKENBGYXOKUBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(cyanomethyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide

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